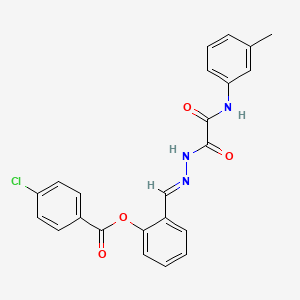
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:
-
Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with phosgene or a suitable carbonyl source to form the quinazolinone ring.
-
Introduction of Chloro Groups: : The chloro groups can be introduced by chlorination of the quinazolinone core using reagents such as phosphorus pentachloride or thionyl chloride.
-
Attachment of the Acetamide Group: : The acetamide group can be introduced by reacting the chlorinated quinazolinone with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
-
Introduction of the Fluoro Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Acetamidgruppe, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können am Quinazolinon-Kern stattfinden, wodurch die Carbonylgruppe möglicherweise in eine Hydroxylgruppe umgewandelt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Carbonsäuren und ihre Derivate.
Reduktion: Hydroxylsubstituierte Derivate des Quinazolinon-Kerns.
Substitution: Verschiedene substituierte Quinazolinon-Derivate.
Wissenschaftliche Forschungsanwendungen
2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)-N-(3-Fluorphenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.
Medizin: Als potenzielles Therapeutikum für verschiedene Krankheiten, darunter Krebs und Infektionskrankheiten, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)-N-(3-Fluorphenyl)acetamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Hemmung von Enzymen: Bindung an und Hemmung der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.
Modulation von Rezeptoren: Interaktion mit Zellmembranrezeptoren, um Signaltransduktionswege zu modulieren.
Induktion von Apoptose: Auslösen von programmiertem Zelltod in Krebszellen durch Aktivierung von apoptotischen Signalwegen.
Wirkmechanismus
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)-N-(4-Fluorphenyl)acetamid: Ähnliche Struktur mit einer anderen Position der Fluorgruppe.
2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)-N-(3-Chlorphenyl)acetamid: Ähnliche Struktur mit einer Chlorgruppe anstelle einer Fluorgruppe.
2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)-N-(3-Methylphenyl)acetamid: Ähnliche Struktur mit einer Methylgruppe anstelle einer Fluorgruppe.
Einzigartigkeit
2-(6,8-Dichlor-4-oxoquinazolin-3(4H)-yl)-N-(3-Fluorphenyl)acetamid ist einzigartig aufgrund der spezifischen Kombination von Chlor-, Fluor- und Acetamid-Funktionsgruppen, die ihm besondere chemische Eigenschaften und potenzielle Anwendungen verleihen. Insbesondere die Anwesenheit der Fluorgruppe kann die biologische Aktivität und Stabilität der Verbindung verbessern.
Eigenschaften
CAS-Nummer |
618443-56-4 |
|---|---|
Molekularformel |
C16H10Cl2FN3O2 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H10Cl2FN3O2/c17-9-4-12-15(13(18)5-9)20-8-22(16(12)24)7-14(23)21-11-3-1-2-10(19)6-11/h1-6,8H,7H2,(H,21,23) |
InChI-Schlüssel |
APPYTJDKGBVQHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)

![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)

![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
